N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 324774-36-9
VCID: VC4161076
InChI: InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Molecular Formula: C20H18ClN3O4S2
Molecular Weight: 463.95

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide

CAS No.: 324774-36-9

Cat. No.: VC4161076

Molecular Formula: C20H18ClN3O4S2

Molecular Weight: 463.95

* For research use only. Not for human or veterinary use.

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide - 324774-36-9

Specification

CAS No. 324774-36-9
Molecular Formula C20H18ClN3O4S2
Molecular Weight 463.95
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25)
Standard InChI Key PYXXOXZZZZHLBN-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The compound’s structure combines three key components:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-chlorophenyl group is attached to the thiazole’s 4-position, introducing hydrophobic and electron-withdrawing characteristics .

  • Benzamide backbone: Linked to the thiazole’s 2-position via an amide bond, this aromatic system provides planar rigidity and hydrogen-bonding capacity.

  • Morpholinosulfonyl group: A morpholine ring conjugated to a sulfonyl group at the benzamide’s para position, enhancing solubility and enabling interactions with enzymes through sulfonamide’s dual hydrogen-bond acceptor sites.

The IUPAC name, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide, reflects this arrangement (Fig. 1) .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₀H₁₈ClN₃O₄S₂
Molecular Weight464.0 g/mol
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1 (amide NH)

Crystallographic and Stereochemical Features

X-ray diffraction studies of analogous sulfonamide-thiazole hybrids reveal a planar thiazole ring tilted at 15–25° relative to the benzamide plane, optimizing π-π stacking in protein binding pockets. The morpholine ring adopts a chair conformation, with the sulfonyl group’s tetrahedral geometry facilitating hydrogen bonding.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence (Fig. 2):

  • Thiazole Formation: Condensation of 4-chlorothiobenzamide with ethyl 2-chloroacetoacetate under basic conditions (K₂CO₃, DMF, 80°C) yields 4-(4-chlorophenyl)thiazol-2-amine.

  • Sulfonylation: Reaction of 4-(chlorosulfonyl)benzoic acid with morpholine in dichloromethane (0°C, 2 h) produces 4-(morpholinosulfonyl)benzoic acid.

  • Amide Coupling: Carbodiimide-mediated (EDC/HOBt) coupling of the thiazol-2-amine with the sulfonylated benzoic acid in THF affords the final product in 62–68% yield.

Table 2: Optimization of Amide Coupling Conditions

Reagent SystemSolventTemperatureYield (%)
EDC/HOBtTHF25°C68
DCC/DMAPDCM0°C → 25°C54
HATU/DIEADMF40°C71

Industrial Manufacturing Considerations

Scale-up challenges include exothermicity during sulfonylation and amide coupling. Continuous flow reactors mitigate thermal runaway risks, achieving 85% conversion in <10 min residence time. Purification via antisolvent crystallization (water/IPA) yields >99.5% purity, meeting pharmaceutical-grade standards.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) data confirm structural assignments :

  • δ 8.21 (d, J = 8.4 Hz, 2H, benzamide H-2,6)

  • δ 7.89 (s, 1H, thiazole H-5)

  • δ 7.72 (d, J = 8.4 Hz, 2H, chlorophenyl H-2,6)

  • δ 3.62–3.58 (m, 4H, morpholine OCH₂)

  • δ 3.14–3.10 (m, 4H, morpholine NCH₂)

¹³C NMR reveals key carbonyl (C=O, δ 167.2 ppm) and sulfonyl (SO₂, δ 124.5 ppm) signals .

Mass Spectrometry and IR Spectroscopy

HRMS (ESI-TOF): m/z 465.0521 [M+H]⁺ (calc. 465.0528). IR (KBr): ν 1675 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂ asym/sym).

Biological Activity and Mechanism

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)Mechanism
MRSA ATCC 433008Dihydropteroate synthase inhibition
MRSA clinical isolate16Biofilm disruption (↓PIA production)

The morpholinosulfonyl group mimics p-aminobenzoic acid, competitively inhibiting dihydropteroate synthase (DHPS) in folate biosynthesis.

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